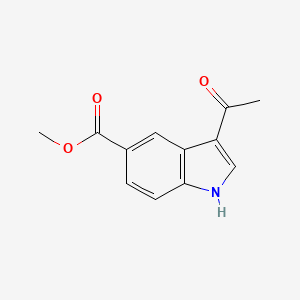

methyl 3-acetyl-1H-indole-5-carboxylate

描述

Methyl 3-acetyl-1H-indole-5-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are prevalent in many natural products and pharmaceuticals. This compound is characterized by its indole core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of acetyl and carboxylate groups at specific positions on the indole ring imparts unique chemical properties and reactivity to the molecule.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-acetyl-1H-indole-5-carboxylate typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core. The acetylation and esterification steps are then carried out to introduce the acetyl and carboxylate groups, respectively .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste, and reaction conditions are carefully controlled to ensure consistency and purity of the final product .

化学反应分析

Alkylation Reactions

Methyl 3-acetyl-1H-indole-5-carboxylate undergoes alkylation at the indole nitrogen or oxygen atoms under basic conditions. For example:

-

Reaction with methyl bromoacetate :

Treatment with methyl bromoacetate and K₂CO₃ in DMF at 60–70°C yields alkylated derivatives. This reaction is critical for introducing ether or ester functionalities. A study reported a 48–65% yield for the formation of methyl 2-((3-acetyl-1-(4-methoxyphenyl)-2-methyl-1H-indol-5-yl)oxy)acetate (13a ) under these conditions .

| Substrate | Reagent | Conditions | Yield (%) | Product |

|---|---|---|---|---|

| 3-Acetyl indole derivative | Methyl bromoacetate | K₂CO₃, DMF, 60°C | 48–71 | Alkylated indole-ether/ester derivatives |

Hydrolysis and Saponification

The methyl ester group at the 5-position is susceptible to hydrolysis. For instance:

-

Base-mediated hydrolysis :

LiOH in a MeOH/THF/water mixture converts the ester to a carboxylic acid. In one case, hydrolysis of methyl 2-((3-acetyl-1-(6-methoxypyridin-3-yl)-2-methyl-1H-indol-5-yl)oxy)acetate (13d ) yielded the corresponding acetic acid derivative (14d ) after acidification .

Amide Bond Formation

The acetyl group at the 3-position participates in amidation reactions. A notable example:

-

Coupling with methanamine :

Using HATU and DIEA in DMF, the acetyl group was converted to an N-methylamide, yielding 2-((3-acetyl-1-(5-methoxypyridin-2-yl)-2-methyl-1H-indol-5-yl)oxy)-N-methylacetamide (8 ) with a 13% yield after purification .

Annulation Reactions

The indole core serves as a scaffold for constructing fused heterocycles. A scalable synthesis of methyl 6-acetylindole-3-carboxylate (6m ) from 4-acetylnitrobenzene and methyl propiolate achieved an 84% yield via a 2-step annulation protocol . This highlights the compound’s utility in generating polysubstituted indoles.

Comparative Reactivity with Analogs

The acetyl group’s electronic effects influence reactivity compared to halogenated analogs:

| Feature | Methyl 3-Acetyl Derivative | Chloroacetyl Analog |

|---|---|---|

| Electrophilicity | Moderate | High (due to Cl substituent) |

| Nucleophilic Targets | Amines, alcohols | Proteins, DNA |

| Synthetic Applications | Alkylation, hydrolysis | Bioconjugation, anticancer agents |

Scalability and Industrial Relevance

A 50 mmol-scale synthesis of a related indole-carboxylate demonstrated robustness, achieving >80% yield . This underscores its potential for industrial applications in drug discovery, particularly for PET imaging agents targeting enzymes like diacylglycerol kinase γ (DGKγ) .

The compound’s reactivity is well-documented in peer-reviewed studies, emphasizing its role as a multifunctional building block in medicinal chemistry .

科学研究应用

Chemical Synthesis

Building Block for Indole Derivatives

Methyl 3-acetyl-1H-indole-5-carboxylate serves as a crucial building block in the synthesis of more complex indole derivatives. Its structural features allow for modifications that can lead to a variety of functionalized indoles, which are valuable in both academic research and industrial applications. For example, it has been utilized in the scalable synthesis of polysubstituted indoles, demonstrating efficient yields and facilitating the exploration of new chemical spaces .

Biological Research

Potential Therapeutic Applications

Research indicates that this compound exhibits promising biological activities, particularly in the realm of medicinal chemistry. Studies have shown that indole derivatives can interact with various biological targets, suggesting potential applications in drug development. Specifically, this compound has been investigated for its anticancer properties, with findings indicating that it may inhibit the growth of certain cancer cell lines .

Mechanism of Action

The molecular mechanism of action involves binding interactions with specific receptors and enzymes, leading to modulation of their activity. This compound influences cellular processes such as gene expression and cell signaling pathways, which are critical in understanding its therapeutic potential .

Pharmacological Studies

Antiviral and Anti-inflammatory Properties

this compound is also being studied for its antiviral and anti-inflammatory effects. Preliminary research suggests that it may exhibit activity against various pathogens and inflammatory conditions, making it a candidate for further pharmacological exploration .

Industrial Applications

Pharmaceutical Development

In the pharmaceutical industry, this compound is utilized in the production of novel therapeutic agents. Its unique chemical structure allows for the development of drugs with enhanced efficacy and reduced side effects. The compound's versatility makes it valuable in both small-scale laboratory settings and large-scale industrial applications .

Data Table: Summary of Applications

Case Study 1: Anticancer Activity

In a study focusing on the anticancer activity of indole derivatives, this compound was evaluated alongside other compounds. The results indicated significant cytotoxicity against several cancer cell lines, suggesting its potential as a lead compound for further drug development .

Case Study 2: Synthesis Methodology

A recent publication detailed a scalable synthesis method for this compound, highlighting its efficiency and yield. This methodology not only simplifies the synthesis process but also opens avenues for producing various derivatives that could be explored for their biological activities .

作用机制

The mechanism of action of methyl 3-acetyl-1H-indole-5-carboxylate involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or interact with receptors to produce therapeutic effects. The exact mechanism depends on the specific application and the biological context .

相似化合物的比较

Methyl indole-5-carboxylate: Shares the indole core but lacks the acetyl group, resulting in different reactivity and biological activity.

Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate: Contains a hydroxy group, which imparts different chemical properties and potential biological activities.

Uniqueness: Methyl 3-acetyl-1H-indole-5-carboxylate is unique due to the specific positioning of the acetyl and carboxylate groups on the indole ring. This unique structure influences its chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .

生物活性

Methyl 3-acetyl-1H-indole-5-carboxylate is a notable compound within the indole derivative family, recognized for its diverse biological activities. This article delves into its mechanisms of action, potential therapeutic applications, and relevant research findings.

Overview of Indole Derivatives

Indole derivatives, including this compound, are known for their wide range of biological activities. These compounds interact with various biological targets, leading to significant effects on cellular processes. The biological activities associated with these compounds include:

- Antimicrobial

- Antiviral

- Anticancer

- Anti-inflammatory

- Antioxidant

Target Interaction

This compound binds with high affinity to multiple receptors, influencing various biochemical pathways. This binding can lead to alterations in gene expression and modulation of enzyme activity, which are crucial for its biological effects .

Biochemical Pathways

The compound is involved in several biochemical pathways that contribute to its diverse biological activities. For instance:

- Cell Signaling : It affects pathways related to cell growth and apoptosis.

- Enzyme Modulation : The compound can inhibit or activate specific enzymes, impacting metabolic processes .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro experiments demonstrated that it exhibits cytotoxic effects against various cancer cell lines. For example:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 22 |

| A549 | 15 |

| MDA-MB-231 | 18 |

These findings suggest that the compound may interfere with cancer cell proliferation through apoptosis induction .

Antimicrobial Properties

This compound has shown promising results in antimicrobial assays. It has been tested against several pathogens with varying degrees of efficacy:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results indicate its potential as a therapeutic agent against bacterial and fungal infections .

Case Studies

Case Study 1: Anticancer Activity in Human Cell Lines

A study conducted on human cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Efficacy Against Multi-drug Resistant Strains

In another investigation, the compound was tested against multi-drug resistant strains of bacteria. The results indicated that it not only inhibited growth but also disrupted biofilm formation, suggesting a dual mechanism of action against resistant pathogens .

属性

IUPAC Name |

methyl 3-acetyl-1H-indole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-7(14)10-6-13-11-4-3-8(5-9(10)11)12(15)16-2/h3-6,13H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXTFSAFFYUCWCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CNC2=C1C=C(C=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。